molecular formula C11H23N2O3P B14296910 Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate CAS No. 113116-70-4

Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate

Cat. No.: B14296910
CAS No.: 113116-70-4
M. Wt: 262.29 g/mol
InChI Key: HRGZSLGLUFOBTP-UHFFFAOYSA-N
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Description

Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate is a chemical compound that belongs to the class of phosphoramidates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate typically involves the reaction of diethyl phosphoramidate with 2-[ethyl(prop-2-yn-1-yl)amino]ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as distillation or chromatography, are employed to remove any impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoramidate oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as phosphoramidate hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides are used in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

    Oxidation: Phosphoramidate oxides.

    Reduction: Phosphoramidate hydrides.

    Substitution: Various substituted phosphoramidates depending on the nucleophile used.

Scientific Research Applications

Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphoramidate derivatives.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-propyn-1-amine: A structurally similar compound with a propynyl group.

    Diethyl phosphoramidate: A simpler phosphoramidate compound without the ethyl(prop-2-yn-1-yl)amino group.

Uniqueness

Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate is unique due to the presence of both the phosphoramidate and ethyl(prop-2-yn-1-yl)amino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

113116-70-4

Molecular Formula

C11H23N2O3P

Molecular Weight

262.29 g/mol

IUPAC Name

N-diethoxyphosphoryl-N'-ethyl-N'-prop-2-ynylethane-1,2-diamine

InChI

InChI=1S/C11H23N2O3P/c1-5-10-13(6-2)11-9-12-17(14,15-7-3)16-8-4/h1H,6-11H2,2-4H3,(H,12,14)

InChI Key

HRGZSLGLUFOBTP-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNP(=O)(OCC)OCC)CC#C

Origin of Product

United States

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